![molecular formula C21H20FN3O2 B7713225 N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7713225.png)
N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide (CHF5074) is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. CHF5074 belongs to the class of oxadiazole derivatives and has been shown to exhibit neuroprotective and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it has been shown to inhibit the production of inflammatory cytokines and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is that it has been extensively studied and its potential therapeutic applications in the treatment of neurodegenerative diseases have been well documented. Additionally, N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to exhibit neuroprotective and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs for the treatment of these diseases.
One limitation of using N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide for the treatment of neurodegenerative diseases.
Future Directions
There are a number of future directions that could be pursued in the study of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is to further investigate its mechanism of action and to determine the optimal dosage and administration route for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide in humans. Finally, it may be possible to develop new derivatives of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide that exhibit improved pharmacological properties and therapeutic efficacy.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the condensation of 2-fluorobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-fluorobenzamide. This intermediate is then reacted with 3-amino-5-methyl-1,2,4-oxadiazole to yield N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Scientific Research Applications
N-cyclohexyl-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to exhibit neuroprotective and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKORKILUJULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
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